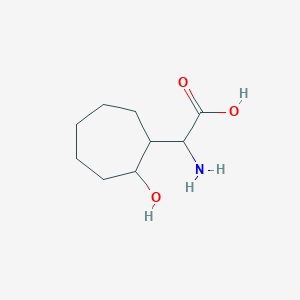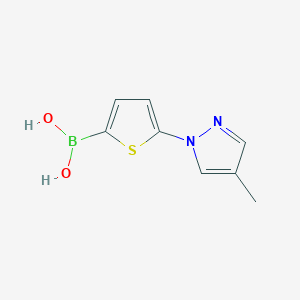![molecular formula C5H5N3O B13336824 2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one](/img/structure/B13336824.png)
2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique fused ring structure, which includes both pyrrole and pyrazole moieties. The presence of these rings imparts distinct chemical properties, making it a valuable scaffold for drug development and other scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of methyl 4-aryl-2,4-dioxobutanoates with aromatic aldehydes and 2-aminoacetonitrile sulfate in glacial acetic acid, in the presence of anhydrous sodium acetate, can yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include refining reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
科学的研究の応用
2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one has a broad range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and other biological processes.
Industry: The compound’s chemical properties make it useful in the development of new materials and as a building block for various industrial applications.
作用機序
The mechanism of action of 2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one, particularly in its role as a DPP-4 inhibitor, involves binding to the active site of the enzyme and preventing its interaction with natural substrates. This inhibition prolongs the activity of incretin hormones, which play a crucial role in regulating blood glucose levels . The molecular targets and pathways involved include the incretin signaling pathway, which enhances insulin secretion and inhibits glucagon release.
類似化合物との比較
Similar Compounds
2,3-Dihydropyrroles: These compounds share a similar pyrrole ring structure and have been extensively studied for their pharmacological properties.
Tetrahydropyran Analogs: These compounds, like 2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one, have shown potential as DPP-4 inhibitors and are used in the treatment of type 2 diabetes.
Uniqueness
This compound stands out due to its unique fused ring structure, which combines the properties of both pyrrole and pyrazole rings. This structural feature imparts distinct chemical and biological properties, making it a versatile scaffold for drug development and other scientific applications.
特性
分子式 |
C5H5N3O |
|---|---|
分子量 |
123.11 g/mol |
IUPAC名 |
4,6-dihydro-1H-pyrrolo[2,3-c]pyrazol-5-one |
InChI |
InChI=1S/C5H5N3O/c9-4-1-3-2-6-8-5(3)7-4/h2H,1H2,(H2,6,7,8,9) |
InChIキー |
DDZMDGGOAURKNX-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(NC1=O)NN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane](/img/structure/B13336742.png)
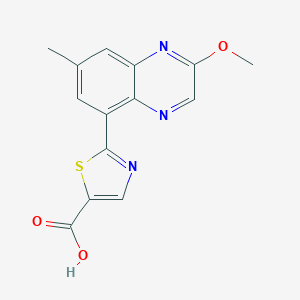
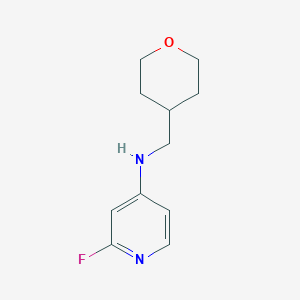
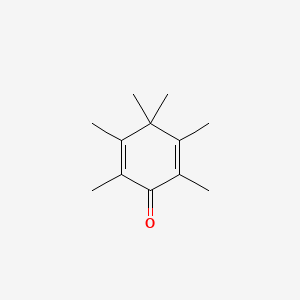


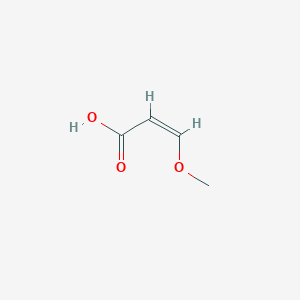

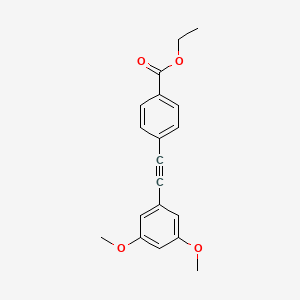
![2-{[(4-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13336813.png)
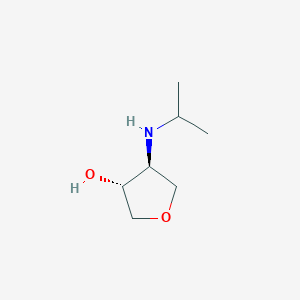
![2-[4-(3-Pyrrolidinyl)1,3-thiazol-2yl]guanidine](/img/structure/B13336820.png)
